![molecular formula C18H21Cl2NO B1385366 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040682-12-9](/img/structure/B1385366.png)
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline
描述
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the aniline ring, and a 4-(pentyloxy)benzyl group attached to the nitrogen atom. This compound has been the subject of extensive research due to its potential therapeutic and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline typically involves the following steps:
Preparation of 4-(pentyloxy)benzyl chloride: This intermediate can be synthesized by reacting 4-hydroxybenzyl alcohol with pentyl bromide in the presence of a base such as potassium carbonate.
Formation of 2,3-dichloroaniline: This can be prepared by chlorinating aniline using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include amines.
科学研究应用
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,3-Dichloroaniline: Lacks the 4-(pentyloxy)benzyl group and has different chemical properties and applications.
4-(Pentyloxy)benzylamine: Lacks the dichloro substitution on the aniline ring and has different reactivity and uses.
2,3-Dichloro-N-methylaniline: Similar structure but with a methyl group instead of the 4-(pentyloxy)benzyl group.
Uniqueness
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline is unique due to the presence of both the dichloro substitution on the aniline ring and the 4-(pentyloxy)benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
2,3-dichloro-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-4-12-22-15-10-8-14(9-11-15)13-21-17-7-5-6-16(19)18(17)20/h5-11,21H,2-4,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTINZXCICWECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


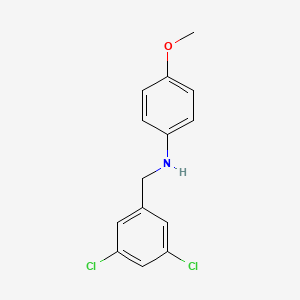
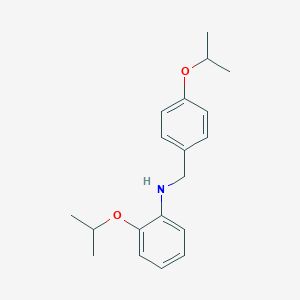
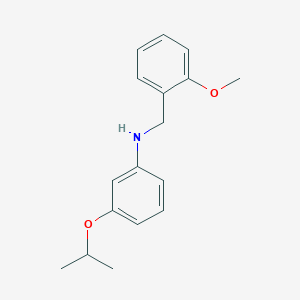
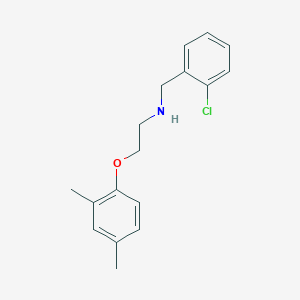
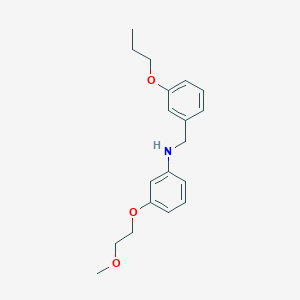
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
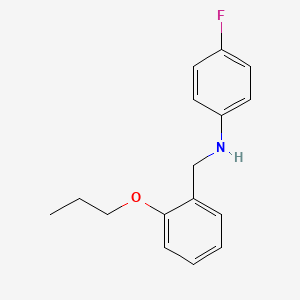

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
